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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-2-methylaniline

Cat. No.: B1517789

An In-depth Technical Guide to the Physico-chemical Properties of 4-(Azepan-1-yl)-2-
methylaniline

Executive Summary

This technical guide provides a comprehensive overview of the core physico-chemical
properties of 4-(Azepan-1-yl)-2-methylaniline. Designed for researchers, scientists, and
professionals in drug development, this document moves beyond a simple data sheet. It
synthesizes theoretical predictions with established analytical methodologies, offering a
practical framework for the empirical characterization of this compound. The guide details the
structural and spectroscopic profile, core physical properties, and robust, step-by-step
protocols for analytical determination using modern chromatographic and spectroscopic
techniques. The causality behind experimental choices is explained to ensure that the
described protocols are self-validating and grounded in authoritative scientific principles.

Compound Identification and Structure

4-(Azepan-1-yl)-2-methylaniline is a tertiary aromatic amine derivative. Its structure consists
of a 2-methylaniline core substituted at the 4-position with a seven-membered azepane ring.
This unique combination of a substituted aniline and a saturated heterocyclic moiety dictates its
chemical behavior and physical properties.

o |[UPAC Name: 4-(Azepan-1-yl)-2-methylaniline
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e CAS Number: 847455-22-5[1]

e Molecular Formula: Ci3zH20N2

e Molecular Weight: 204.31 g/mol [2]

Theimage you are
requesting does not ex
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available.
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Chemical Structure: (Image generated for illustrative

purposes)

Core Physico-chemical Characteristics

Direct experimental data for 4-(Azepan-1-yl)-2-methylaniline is not extensively published. The
following table summarizes known information and includes predicted values for key properties
based on its chemical structure and data from analogous compounds. These parameters are
critical for applications in medicinal chemistry and materials science, influencing factors such
as solubility, bioavailability, and reactivity.
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Property

Value / Predicted Range

Significance in Research &
Development

Physical State

Expected to be a viscous liquid
or low-melting solid, colorless

to yellow/brown.

Affects handling, storage, and
formulation. Aromatic amines
often darken upon exposure to
air and light[3].

Boiling Point

Predicted: 341.4 £ 35.0 °C

Defines purification conditions
(e.g., distillation) and thermal
stability. Prediction is based on
the related compound 4-

(azepan-2-yl)aniline[4].

Melting Point

Not available.

Crucial for identification, purity
assessment, and
understanding crystalline

packing.

Density

Predicted: 1.019 + 0.06 g/cm3

Important for formulation,
reaction stoichiometry, and
solvent selection. Prediction is
based on the related
compound 4-(azepan-2-

yhaniline[4].

pKa

Predicted: 10.92 + 0.40

Governs the ionization state at
a given pH, which is critical for
solubility, membrane
permeability, and receptor
binding. The high predicted
pKa is for the protonated
azepane nitrogen, indicating it

is a strong base[4].

LogP (Octanol/Water)

Predicted: ~2.5 - 3.5

The partition coefficient is a
key indicator of lipophilicity,
influencing ADME (Absorption,

Distribution, Metabolism,
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Excretion) properties in drug
development.

Directly impacts formulation
Expected to be poorly soluble i ) o
) ) ) strategies, bioavailability, and
. in water; soluble in organic _
Solubility ) the choice of solvents for
solvents like ethanol, DMSO, ] ]
) analytical and synthetic
and dichloromethane.
procedures.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(Azepan-1-
yl)-2-methylaniline. While specific spectra for this compound are not publicly available, a
theoretical profile can be predicted based on its constituent functional groups.

'H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different
proton environments:

e Aromatic Protons (& 6.5-7.5 ppm): The protons on the aniline ring will appear in this region.
Due to substitution, they will exhibit complex splitting patterns (doublets and doublets of
doublets).

e Azepane Ring Protons (6 1.5-3.5 ppm): The 12 protons on the saturated azepane ring will
likely appear as a series of broad, overlapping multiplets in the aliphatic region. The protons
on the carbons adjacent to the nitrogen (N-CHz) will be shifted downfield (closer to 3.5 ppm).

e Methyl Protons (o 2.0-2.5 ppm): The methyl group attached to the aniline ring will present as
a sharp singlet.

e Amine Protons (6 3.5-5.0 ppm): The -NH: protons will appear as a broad singlet, and its
chemical shift can be highly variable depending on the solvent and concentration. This peak
will disappear upon a D20 exchange experiment.

13C NMR Spectroscopy (Carbon-13 NMR)
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The 13C NMR spectrum will complement the *H NMR data, showing signals for each unique
carbon atom:

e Aromatic Carbons (& 110-150 ppm): Six distinct signals are expected for the carbons of the
substituted benzene ring.

e Azepane Carbons (& 25-55 ppm): Signals for the six carbons of the azepane ring will be
found in the aliphatic region. The carbons bonded to the nitrogen will be the most downfield
in this group.

o Methyl Carbon (& 15-25 ppm): A single signal for the methyl carbon will appear in the high-
field region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

N-H Stretching (3300-3500 cm~1): The primary amine (-NHz2) will show two characteristic
sharp-to-medium bands in this region.

e C-H Stretching (2850-3100 cm™1): This region will contain signals for both aromatic (sp2) and
aliphatic (sp?®) C-H bonds.

e C=C Stretching (1500-1600 cm~1): Aromatic ring skeletal vibrations will appear in this
fingerprint region.

e C-N Stretching (1250-1350 cm~1): The stretching vibration for the aromatic amine C-N bond
is expected here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): In an electron ionization (El) mass spectrum, the molecular ion
peak would be observed at m/z = 204.

o Fragmentation: Key fragmentation pathways would likely involve the loss of alkyl fragments
from the azepane ring and cleavage of the C-N bond connecting the ring to the aniline

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

moiety.

Methodologies for Empirical Characterization

To obtain accurate data, validated analytical methods are essential. The following section
details proven protocols for the analysis of aromatic amines, which are directly applicable to 4-

(Azepan-1-yl)-2-methylaniline.[5]

Chromatographic Analysis for Purity and Quantification

Chromatography separates the analyte from impurities, allowing for precise quantification and
purity assessment.
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Sample Preparation

Dissolve sample in
appropriate solvent
(e.g., Methanol/Acetonitrile)

Filter through 0.45 pm
syringe filter

Instrumental Analysis

Inject into HPLC-UV
or GC-MS System
Separation on
Analytical Column
(Detection (UV or MS))

Data Processing

Qntegrate Peak Area)

Quantify against
Calibration Curve
(Assess Purity (% Area))

Click to download full resolution via product page

Caption: General workflow for chromatographic analysis.
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This method is ideal for determining the purity of non-volatile compounds like the target
analyte.

 Instrumentation: An HPLC system with a UV detector is required.

e Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size) is a
suitable starting point.

» Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM
ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended
for optimal separation.[6]

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength of maximum absorbance for the aniline
chromophore, typically around 235-254 nm.[6]

o Sample Preparation: Prepare a stock solution of the compound in the mobile phase organic
component at ~1 mg/mL. Dilute to create working standards and test samples (e.g., 10-100

pg/mL).

e Analysis: Inject 10-20 pL of the sample. Purity is determined by the area percentage of the
main peak relative to the total area of all peaks.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-
volatile compounds. Derivatization can improve the chromatographic properties of amines.[5][7]

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

» Derivatization (Recommended): To improve peak shape and thermal stability, the primary
amine can be derivatized. A common method involves acylation with an agent like
heptafluorobutyric anhydride.[7]

e Column: A fused silica capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm x
0.25 um), is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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e Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes,
then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

o MS Detection: Operate in full scan mode to identify the compound and any impurities based
on their mass spectra. Use selected ion monitoring (SIM) for enhanced sensitivity in
guantification.

Determination of pKa

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects
the compound's basicity. Potentiometric titration is a classic and reliable method.

Prepare a dilute solution
of the analyte (e.g., 0.01 M)
in water or water/co-solvent

Calibrate pH meter
with standard buffers

'

Titrate with a standardized
acid (e.g., 0.1 M HCI)

Record pH after each
addition of titrant

Plot pH vs. Volume
of titrant added

Determine the pH at the
half-equivalence point
(pH = pKa)

Click to download full resolution via product page
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Caption: Workflow for pKa determination via potentiometric titration.

o Preparation: Accurately weigh a sample of 4-(Azepan-1-yl)-2-methylaniline and dissolve it
in a known volume of deionized water to create a solution of known concentration (e.g., 0.01
M). If solubility is low, a water/methanol co-solvent system can be used, and the apparent
pKa can be extrapolated back to 0% organic solvent.

« Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

» Data Collection: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCI) in
small, precise increments. Record the pH of the solution after each addition.

e Analysis: Plot the pH value (y-axis) against the volume of HCI added (x-axis) to generate a
titration curve. The pKa is the pH value at the point where half of the amine has been
neutralized (the half-equivalence point). This point corresponds to the flattest region of the
buffer zone in the titration curve.

Conclusion

4-(Azepan-1-yl)-2-methylaniline is a complex aromatic amine whose physico-chemical
properties are dictated by its unique structural features. While comprehensive experimental
data is limited in public literature, this guide establishes a robust framework for its
characterization. By combining structural predictions with validated analytical protocols for
chromatography, spectroscopy, and physical constant determination, researchers can
confidently and accurately determine the empirical data necessary for applications in drug
discovery, chemical synthesis, and materials science. The methodologies outlined herein
provide a clear path for generating the high-quality data required for regulatory submissions
and advanced research initiatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physico-chemical properties of 4-(Azepan-1-yl)-2-
methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517789#physico-chemical-properties-of-4-azepan-
1-yl-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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